Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate typically involves the reaction of 4-(2-Hydroxyethyl)-alpha,alpha-diMethylphenyl-acetic acid Methyl ester with Tosyl chloride . The reaction conditions usually require a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods are similar but often scaled up and optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate undergoes several types of chemical reactions:
Substitution Reactions: The tosyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is a key intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate involves its ability to act as a substrate or intermediate in various chemical reactions . The tosyloxy group is a good leaving group, making the compound reactive in nucleophilic substitution reactions . The ester group can also participate in hydrolysis and reduction reactions, allowing for further functionalization .
Comparison with Similar Compounds
Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate can be compared with similar compounds such as:
Methyl 2-methyl-2-(4-(2-hydroxyethyl)phenyl)propanoate: This compound lacks the tosyloxy group, making it less reactive in nucleophilic substitution reactions.
Methyl 2-methyl-2-(4-(2-chloroethyl)phenyl)propanoate: The chloro group is a less effective leaving group compared to the tosyloxy group, resulting in different reactivity patterns.
Properties
Molecular Formula |
C20H24O5S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 2-methyl-2-[4-[2-(4-methylphenyl)sulfonyloxyethyl]phenyl]propanoate |
InChI |
InChI=1S/C20H24O5S/c1-15-5-11-18(12-6-15)26(22,23)25-14-13-16-7-9-17(10-8-16)20(2,3)19(21)24-4/h5-12H,13-14H2,1-4H3 |
InChI Key |
ILCKTEFFKTZBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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